molecular formula C7H14ClNS B6193120 2-thia-6-azaspiro[3.5]nonane hydrochloride CAS No. 2648942-10-1

2-thia-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B6193120
CAS No.: 2648942-10-1
M. Wt: 179.71 g/mol
InChI Key: KCBHQVXQMBBERF-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

The introduction of spirocyclic motifs into molecular design has proven to be a valuable strategy for optimizing a range of critical parameters. These include conformational rigidity, lipophilicity, aqueous solubility, and metabolic stability. researchgate.netchemenu.com By replacing rotatable bonds with a rigid spirocyclic core, chemists can lock a molecule into a more bioactive conformation, potentially leading to enhanced efficacy and selectivity for its biological target. tandfonline.com Furthermore, the increased fraction of sp3-hybridized carbon atoms in spirocycles generally correlates with improved physicochemical and pharmacokinetic profiles, a trend often referred to as "escaping from flatland." tandfonline.comrsc.org

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, possesses a distinct set of conformational properties. The fusion of the two rings at a single spiro-atom creates a rigid structure with a well-defined three-dimensional shape. tandfonline.comchemenu.com This rigidity limits the number of accessible conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The spiro[3.5]nonane system serves as a versatile scaffold for the spatial projection of substituents in a precise and predictable manner.

A key application of spirocycles in medicinal chemistry is their use as bioisosteres. rsc.orgresearchgate.netchem-space.com Bioisosteric replacement is a strategy where a part of a molecule is substituted with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. openaccessjournals.com Spirocyclic fragments are increasingly being employed as non-classical, three-dimensional bioisosteres for more common, often planar, ring systems like piperidines and morpholines. tandfonline.comresearchgate.net This substitution can lead to enhanced metabolic stability, improved solubility, and the exploration of novel chemical space, which is crucial for developing new drug candidates with favorable intellectual property landscapes. researchgate.net

Overview of 2-thia-6-azaspiro[3.5]nonane hydrochloride

While direct and extensive research on this compound is not widely available in public literature, its structural features place it within a class of compounds of significant interest to medicinal chemists.

This compound belongs to the spiro[3.n]alkane family, specifically the spiro[3.5]nonane series. nih.gov Its core structure is a spiro[3.5]nonane, where one carbon atom in the four-membered ring is replaced by a sulfur atom (thia), and one carbon atom in the six-membered ring is replaced by a nitrogen atom (aza). The "2" and "6" in the name indicate the positions of the heteroatoms in their respective rings. The hydrochloride salt form suggests that the nitrogen atom is basic and protonated. This heterocyclic spiro-system combines the structural rigidity of the spiro[3.5]nonane scaffold with the chemical functionality of a thiomorpholine-like moiety and an azetidine (B1206935) ring.

The properties of closely related structures provide insight into the characteristics of this compound. For instance, the related compound 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is a solid with a molecular weight of 211.71 g/mol . sigmaaldrich.com Another analogue, 2-azaspiro[3.5]nonane hydrochloride, is also a solid with a purity of 98%. sigmaaldrich.com

PropertyValue (for 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride)
IUPAC Name 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
Molecular Formula C7H14ClNO2S
Molecular Weight 211.71 g/mol
Physical Form Solid
Purity 95%
InChI Key RWFUXNPZRKAKCB-UHFFFAOYSA-N

The research history of this compound is not extensively documented. However, the broader field of thia-azaspirocycles has seen steady interest. Research into related spirocyclic systems containing sulfur and nitrogen has been driven by the search for novel therapeutic agents. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity. nih.govresearchgate.net Similarly, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists for the potential treatment of diabetes. nih.gov

The synthesis of various oxa-azaspiro[3.5]nonane derivatives, such as 2-oxa-6-azaspiro[3.5]nonane oxalate (B1200264) and 6-oxa-2-azaspiro[3.5]nonane hydrochloride, is also well-documented, highlighting the accessibility and interest in this spirocyclic scaffold. sigmaaldrich.comsigmaaldrich.com The development of synthetic methods for these related compounds, including various protected intermediates like tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate and 6-azaspiro[3.5]nonan-2-one hydrochloride, provides a foundation for the potential synthesis and exploration of this compound. bldpharm.combldpharm.com The general interest in spirocyclic ketones, such as spiro[3.5]nonan-5-one, further underscores the value of this structural class in chemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2648942-10-1

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

2-thia-8-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(4-8-3-1)5-9-6-7;/h8H,1-6H2;1H

InChI Key

KCBHQVXQMBBERF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CSC2.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Thia 6 Azaspiro 3.5 Nonane and Analogs

Strategies for Spiro[3.5]nonane Ring System Construction

The synthesis of spiro[3.5]nonane frameworks, which feature a four-membered ring connected to a six-membered ring through a single shared carbon atom, presents unique stereochemical and regiochemical challenges. Over the years, chemists have developed a diverse toolbox of reactions to efficiently construct these motifs.

Overview of Key Synthetic Approaches

The assembly of the spiro[3.5]nonane skeleton can be achieved through several strategic bond-forming processes. These methods are often designed to be highly efficient, creating multiple bonds in a single operation or proceeding through a cascade of reactions.

Tandem or cascade cyclization reactions are powerful tools in the synthesis of complex cyclic systems, including spirocycles. researchgate.net These reactions involve a sequence of intramolecular bond-forming events that occur in a single pot, often initiated by a single catalytic or stoichiometric reagent. This approach is highly atom-economical and can lead to the rapid construction of intricate molecular frameworks from relatively simple starting materials. For instance, a rhodium-catalyzed cycloisomerization/Diels-Alder cascade of bisallenes has been successfully employed to create spiro compounds containing seven- and six-membered rings. nih.gov Chemoenzymatic tandem cyclizations have also emerged as a method for synthesizing bicyclic peptides, showcasing the versatility of tandem approaches. nih.gov

Annulation, the process of building a new ring onto an existing molecule, is a cornerstone of cyclic and spirocyclic synthesis. wikipedia.org This can occur through either intermolecular or intramolecular pathways.

Intermolecular Annulation: This approach involves the reaction of two separate molecules to form the spirocyclic system. A notable example is the phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides, which yields 2-azaspiro[4.4]nonene-1,3-dione derivatives with high regio- and diastereoselectivity. rsc.org Radical-mediated annulation reactions have also been developed, providing access to functionalized 6- and 7-membered carbocycles. nih.gov

Intramolecular Annulation: In this strategy, a single precursor molecule containing all the necessary atoms for both rings undergoes cyclization. This method is often advantageous for controlling stereochemistry. Annulation strategies have been successfully used for the synthesis of 2-azaspiro[3.4]octane, a related spirocyclic amine. rsc.org

A comparison of different annulation strategies for related azaspirocycles is presented in the table below.

Annulation StrategyReactantsProductKey Features
Phosphine-catalyzed [3+2] Annulationγ-Substituted allenoates and succinimides2-Azaspiro[4.4]nonene-1,3-dionesHigh yields, excellent regio- and diastereoselectivity. rsc.org
Rhodium(I)-Catalyzed Cycloisomerization/Diels-Alder1,5-BisallenesSeven-membered azaspiro compoundsCascade process, forms spirobicyclic motifs. nih.gov
Radical-mediated [4+2] and [5+2] AnnulationRadical precursor with allyltin (B8295985) moietyFunctionalized 6- and 7-membered carbocyclesGood to excellent stereocontrol. nih.gov

This table presents data for analogous spirocyclic systems to illustrate the principles of annulation reactions.

Ring expansion and contraction reactions offer an alternative pathway to spirocycles, often by leveraging ring strain or thermodynamically driven rearrangements. These methods can be particularly useful for accessing ring sizes that are challenging to form through direct cyclization. The synthesis of azepine derivatives, for example, can be achieved through the ring expansion of smaller cyclic compounds. researchgate.net While less common for the direct formation of the spiro[3.5]nonane system, these strategies can be employed to construct one of the constituent rings before the spiro-junction is formed. For instance, ring expansion reactions are crucial in synthesizing various medium to large-sized carbo- and heterocycles. nih.gov

Targeted Synthesis of 2-thia-6-azaspiro[3.5]nonane Core

While a definitive, published synthesis for 2-thia-6-azaspiro[3.5]nonane hydrochloride is not readily found, a hypothetical synthetic approach can be devised based on established methodologies for analogous compounds. The construction of the thia-azaspirocyclic core would require the careful introduction of both a sulfur and a nitrogen heteroatom into the spiro[3.5]nonane framework.

Precursor Selection and Design

The rational design of starting materials is critical for the successful synthesis of the target molecule. A plausible retrosynthetic analysis of 2-thia-6-azaspiro[3.5]nonane would disconnect the spirocycle into more readily available precursors.

A potential strategy could involve the construction of a piperidine (B6355638) ring substituted at the 4-position with a group amenable to the formation of the thietane (B1214591) ring. For example, a precursor such as a protected 4,4-disubstituted piperidine could be elaborated. One of the substituents would need to be a leaving group, and the other a nucleophilic sulfur source or its precursor.

An alternative approach could start with a pre-formed thietane ring bearing functional groups that can be used to construct the piperidine ring. For instance, a thietane derivative with two reactive appendages could undergo a double alkylation or a reductive amination with a suitable nitrogen-containing fragment to form the six-membered ring.

The synthesis of the related 7-oxo-2-azaspiro[3.5]nonane involves a two-step cyclization process, which could serve as a model for the synthesis of the target compound, with appropriate modifications to incorporate the sulfur atom. google.com Similarly, the synthesis of 2,6-diazaspiro[3.5]nonane has been reported via a 6-step route involving enolate acylation to create the key quaternary center, a strategy that could be adapted. researchgate.net

A summary of precursors used in the synthesis of related azaspirocycles is provided below.

Target MoleculePrecursor(s)Synthetic Approach
7-Oxo-2-azaspiro[3.5]nonaneCompound 1 and Compound 2 (details in patent)Two-step cyclization
2,6-Diazaspiro[3.5]nonaneNot specified in abstract6-step route with enolate acylation
2-Azaspiro[3.4]octaneReadily available starting materialsAnnulation of cyclopentane (B165970) or azetidine (B1206935) ring

This table highlights precursor strategies for analogous compounds, providing a basis for designing a synthesis for 2-thia-6-azaspiro[3.5]nonane.

Ultimately, the successful synthesis of this compound would likely involve a multi-step sequence, carefully orchestrated to install the required heteroatoms and construct the spirocyclic core with high efficiency and control. Further research and experimental validation are necessary to establish a definitive and optimized synthetic route.

Multi-step Reaction Sequences

The construction of the 2-thia-6-azaspiro[3.5]nonane core is not a trivial synthetic challenge and typically requires a multi-step approach. acs.orgmdpi.com Synthetic strategies often draw from established methods for creating analogous spirocyclic systems, such as oxa-azaspiro- and diazaspiro- compounds. lookchem.comgoogle.com Plausible routes can be envisioned that involve either the sequential or convergent assembly of the thietane and piperidine rings.

One common strategy involves the annulation of one ring onto a pre-existing cyclic precursor. For example, a synthesis could commence with a suitably substituted piperidine, followed by the construction of the thietane ring. Conversely, a pre-formed thietane derivative could serve as the foundation for building the piperidine ring. rsc.org

A potential multi-step sequence, adapted from methodologies for similar heterocycles, could involve the following key transformations: google.com

Intermediate Preparation : Synthesis of a key intermediate, such as a piperidine derivative bearing functional groups at the 4-position suitable for cyclization into a thietane.

Cyclization : An intramolecular cyclization reaction to form the four-membered thietane ring. Methods for thietane synthesis often involve the cyclization of 1,3-dihaloalkanes or related substrates with a sulfur nucleophile. nih.govresearchgate.net

Deprotection and Salt Formation : Removal of any protecting groups used during the synthesis, followed by treatment with hydrochloric acid to yield the final this compound.

Another powerful approach for constructing spirocycles is the use of [3+2] cycloaddition reactions, which can form one of the heterocyclic rings in a highly controlled manner. nih.gov For instance, a nitrile imine could react with a suitable dipolarophile on a piperidine precursor to generate a spiro-heterocycle.

Optimization of Reaction Conditions

The yield and purity of the final product in a multi-step synthesis are highly dependent on the optimization of each reaction step. Key parameters that require careful tuning include the choice of solvent, base, catalyst, temperature, and reaction time. univ.kiev.uaresearchgate.net

For the crucial cyclization step to form the thietane ring, reaction conditions must be mild enough to avoid decomposition of the strained four-membered ring. The choice of base and solvent can significantly impact the efficiency of intramolecular nucleophilic substitution. For instance, in the synthesis of related azaspirocycles, phase transfer catalysts have been employed to facilitate cyclization reactions. google.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, particularly in the synthesis of heterocyclic compounds. rsc.org This technique can reduce reaction times from hours to minutes and can enhance selectivity, making it an attractive option for optimizing the synthesis of 2-thia-6-azaspiro[3.5]nonane derivatives. rsc.org

The following table outlines key parameters and their potential impact on the synthesis, based on studies of analogous heterocyclic systems.

ParameterEffect on ReactionRationale / Example
Solvent Can influence reactant solubility and reaction rate.Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.
Base Crucial for deprotonation and facilitating nucleophilic attack.The strength and concentration of the base (e.g., potassium carbonate, sodium hydride) must be carefully selected to promote cyclization without causing side reactions. google.com
Temperature Affects reaction kinetics; higher temperatures can increase rates but may lead to side products or decomposition.Microwave irradiation at controlled temperatures can provide rapid and even heating, often improving yields. rsc.org
Catalyst Can enable new reaction pathways and improve selectivity.Transition metal catalysts (e.g., copper, rhodium, palladium) are widely used for C-N and C-S bond formation in heterocyclic synthesis. thieme-connect.comnih.gov

Synthesis of Functionalized 2-thia-6-azaspiro[3.5]nonane Derivatives

Introduction of Varied Substituents at Key Positions

The ability to introduce a variety of substituents at key positions on the 2-thia-6-azaspiro[3.5]nonane scaffold is crucial for exploring its structure-activity relationships in drug discovery. Functionalization can be achieved by using substituted starting materials or by modifying the final spirocyclic core. univ.kiev.uanih.gov

Substituents on the piperidine nitrogen are readily introduced by reacting the secondary amine of the parent spirocycle with various electrophiles, such as alkyl halides or acyl chlorides. This allows for the installation of a wide range of functional groups.

Introducing substituents onto the carbon framework of either the thietane or piperidine ring typically requires the use of appropriately functionalized precursors. For example, a synthesis could start with a substituted piperidin-4-one to introduce functionality at the carbon atoms adjacent to the spirocenter. researchgate.netuniv.kiev.ua Modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for attaching aryl or other groups to the heterocyclic core, provided a suitable handle (like a halogen) is present. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The spiro atom of 2-thia-6-azaspiro[3.5]nonane is a quaternary stereocenter. If the rings are asymmetrically substituted, the molecule will be chiral. The synthesis of single enantiomers is often critical for pharmacological applications. Stereoselective synthesis can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. lookchem.comrsc.org

For spirocyclic systems, organocatalysis has emerged as a powerful method for achieving high enantioselectivity. rsc.org For example, a primary diamine-catalyzed oxa-conjugate addition has been used for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. A similar strategy could potentially be adapted for the piperidine ring formation in the target scaffold. The stereochemistry of spiroheterocycles can often be confirmed by X-ray diffraction studies. nih.gov Furthermore, regio- and stereoselective functionalization of a pre-formed thietane ring has been demonstrated, suggesting that modification of the spirocycle itself can proceed with stereocontrol. core.ac.uk

Protecting Group Strategies for Nitrogen and Sulfur Heteroatoms

In a multi-step synthesis of a molecule with multiple reactive sites, such as 2-thia-6-azaspiro[3.5]nonane, the use of protecting groups is essential. acs.org The piperidine nitrogen and the sulfur atom (or its thiol precursor) often require temporary protection to prevent unwanted side reactions.

Nitrogen Protection: A wide array of protecting groups are available for amines. The choice depends on the stability of the group to subsequent reaction conditions and the mildness of the conditions required for its removal. Common protecting groups for piperidines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under many conditions but can be removed with acid or hydrogenolysis, respectively. researchgate.netacs.org The 2-(trimethylsilyl)ethanesulfonyl (SES) and pentamethylchroman-6-sulfonyl (PMC) groups are other examples used in piperidine synthesis. tandfonline.com

Sulfur Protection: If the synthesis involves a thiol intermediate for the formation of the thietane ring, the thiol group must be protected. The choice of protecting group is critical, especially given the sensitivity of the four-membered thietane ring. rsc.org Common sulfur protecting groups include the trityl (Trt) group, which can be removed under acidic conditions, and the p-nitrobenzyl group, which can be cleaved via reduction. rsc.org Silyl-based protecting groups, such as the [[(tert-butyl)dimethylsilyl]oxy]methyl group, offer another option that can be removed under mild, specific conditions. acs.org The use of orthogonal protecting groups—groups that can be removed under different conditions—is a key strategy that allows for the selective deprotection of the nitrogen and sulfur atoms at different stages of the synthesis.

Comparison of Synthetic Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical considerations for the practical production of a compound, particularly for pharmaceutical applications. nih.gov A successful route must not only be high-yielding but also robust, cost-effective, and amenable to large-scale production. google.comchemrxiv.org

Cost and Availability of Starting Materials: Using readily available and inexpensive starting materials is crucial for a scalable process. rsc.org

Purification Methods: Routes that yield products which can be purified by crystallization or distillation are more scalable than those requiring extensive chromatography. univ.kiev.ua

Reaction Conditions: The use of hazardous or cryogenic reagents can complicate scale-up. Routes with mild and safe reaction conditions are more desirable. google.com

The table below provides a hypothetical comparison of two potential synthetic strategies for 2-thia-6-azaspiro[3.5]nonane, highlighting the trade-offs in efficiency and scalability.

FeatureStrategy A: Linear SynthesisStrategy B: Convergent/Cycloaddition
Number of Steps Potentially longer (e.g., 5-7 steps)Potentially shorter (e.g., 3-4 steps)
Overall Yield Likely lower due to cumulative lossesPotentially higher
Scalability May be limited by specific steps or purification needsOften highly scalable, especially if key steps are high-yielding
Control of Stereochemistry Can be challenging to introduce and maintainCan be excellent, especially with well-designed catalysts
Flexibility for Analogs Good, by modifying starting materials early in the sequenceMay require synthesis of different precursors for the key reaction

Ultimately, the development of a practical synthesis for this compound would require careful evaluation and optimization of several possible routes to balance chemical efficiency with large-scale feasibility. univ.kiev.uanih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR Spectral Analysis for Connectivity

The ¹H NMR spectrum of 2-thia-6-azaspiro[3.5]nonane hydrochloride would provide crucial information about the number of different types of protons and their neighboring environments. The protons on the carbon atoms adjacent to the nitrogen and sulfur atoms would exhibit characteristic chemical shifts. Due to the electron-withdrawing effects of the heteroatoms and the protonation of the amine to form the hydrochloride salt, these protons would be deshielded and appear at a lower field (higher ppm value).

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₂-S-CH₂-2.8 - 3.2Triplet4H
-CH₂-N⁺H₂-CH₂-3.0 - 3.5Triplet4H
Piperidine (B6355638) ring -CH₂-1.6 - 2.0Multiplet4H
N⁺H₂8.0 - 9.0Broad Singlet2H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The carbon atoms bonded to the heteroatoms (sulfur and nitrogen) would be expected to have distinct chemical shifts compared to the other aliphatic carbons.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-Spiro40 - 50
C (adjacent to S)30 - 40
C (adjacent to N⁺)45 - 55
C (piperidine ring)25 - 35

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques are employed. chemscene.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. ambeed.com For instance, it would show correlations between the protons on adjacent carbons in the piperidine and thietane (B1214591) rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. chemscene.com Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton. ambeed.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₇H₁₄NS·HCl), HRMS would be used to confirm the mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base C₇H₁₄NS. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data:

IonCalculated m/z
[C₇H₁₅NS]⁺145.0925

Note: This is the theoretical exact mass for the protonated free base.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Cleavage of the bonds adjacent to the heteroatoms is a common fragmentation pathway, and the observed fragments would help to confirm the spirocyclic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sigmaaldrich.com

In the IR spectrum of this compound, the most characteristic absorption would be the N-H stretching vibration of the secondary ammonium (B1175870) salt. The C-H stretching and bending vibrations of the aliphatic rings would also be prominent.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N⁺-H Stretch (secondary amine salt)2700 - 3000Strong, Broad
C-H Stretch (aliphatic)2850 - 2960Strong
C-N Stretch1180 - 1250Medium
C-S Stretch600 - 800Weak to Medium

Note: These are general ranges and the exact positions can vary.

The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound, ensuring its identity and purity for any subsequent application.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

As of the latest available information, a public domain search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific X-ray crystallography data for this compound. Therefore, a detailed analysis of its solid-state conformation, including precise bond lengths, bond angles, and absolute stereochemistry as determined by this method, cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography is a definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information for this compound, such as:

Conformation of the Spirocyclic System: It would reveal the precise puckering and orientation of both the thietane and piperidine rings.

Bond Parameters: Exact measurements of carbon-sulfur, carbon-nitrogen, and carbon-carbon bond lengths and angles would be established.

Intermolecular Interactions: The analysis would detail the nature of hydrogen bonding involving the hydrochloride moiety and other potential intermolecular forces that dictate the crystal packing.

Without experimental crystallographic data, any discussion of the solid-state structure would be purely theoretical. Further research and publication of the crystal structure of this compound are required to populate the detailed data tables and provide an in-depth analysis for this section.

Computational and Theoretical Studies of 2 Thia 6 Azaspiro 3.5 Nonane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide insights into electronic structure, reactivity, and other molecular characteristics.

No studies detailing the electronic structure or molecular orbital analysis of 2-thia-6-azaspiro[3.5]nonane hydrochloride have been found. Such an analysis would typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO) to understand charge distribution and potential reaction pathways.

There is no available research that includes electrostatic potential mapping for this compound. This technique is used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic regions.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties.

A detailed analysis of the ring puckering and associated strain within the thietane (B1214591) and piperidine (B6355638) rings of this compound is not present in the current scientific literature.

No molecular dynamics simulations for this compound have been published. These simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.

Molecular Docking and Ligand-Target Interactions (if applicable to biological activity)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein.

No molecular docking studies involving this compound have been reported. Therefore, its potential ligand-target interactions and any associated biological activity remain uninvestigated through this computational approach.

Structure-Based Design Principles for 2-thia-6-azaspiro[3.5]nonane Scaffold

Structure-based drug design (SBDD) is a powerful paradigm in modern drug discovery that relies on the three-dimensional structural information of a biological target to design and optimize ligands. The fundamental principle of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. This process is iterative and often involves a combination of computational methods and experimental validation.

While no specific structure-based design principles have been published for the 2-thia-6-azaspiro[3.5]nonane scaffold, general principles of SBDD can be hypothetically applied. The unique three-dimensional architecture of the spirocyclic system, which consists of a thietane ring fused to a piperidine ring through a shared carbon atom, offers a rigid framework that can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

The key elements of a hypothetical structure-based design approach for this scaffold would include:

Target Identification and Validation: The initial step would be to identify a biological target for which the 2-thia-6-azaspiro[3.5]nonane scaffold might show activity.

Structural Determination: Obtaining the high-resolution three-dimensional structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, is crucial.

Computational Docking and Scoring: With a target structure, computational docking simulations could be performed to predict the binding mode and affinity of 2-thia-6-azaspiro[3.5]nonane derivatives within the target's active site.

Pharmacophore Modeling: Based on the predicted binding interactions, a pharmacophore model could be developed. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Iterative Design and Synthesis: The insights gained from computational studies would guide the synthesis of new analogs with modified substituents on the piperidine nitrogen or other positions of the scaffold to enhance binding affinity and selectivity.

Without specific research data, any detailed discussion of structure-based design principles for this compound remains speculative. The generation of meaningful data tables and detailed research findings as requested is not possible in the absence of published studies on this specific compound.

Preclinical Biological Investigations and Potential Applications of 2 Thia 6 Azaspiro 3.5 Nonane Derivatives

Exploration of Biological Targets and Mechanisms of Action

The exploration of biological targets for novel chemical entities is a cornerstone of drug discovery. For derivatives of 2-thia-6-azaspiro[3.5]nonane, this process would involve a hierarchical screening approach, starting from broad phenotypic assays and moving towards more specific molecular target identification. The mechanism of action, detailing how a molecule elicits its pharmacological effect, is subsequently unraveled through a combination of biochemical, biophysical, and cellular assays.

Enzymes are critical regulators of physiological and pathological processes, making them a major class of drug targets. researchgate.net Spirocyclic scaffolds, in general, are recognized for their potential to offer improved metabolic stability against oxidative enzymes. nih.gov

While specific enzyme inhibition studies on 2-thia-6-azaspiro[3.5]nonane derivatives are not widely reported, research on structurally related thia-azaspiro compounds provides valuable insights. For instance, a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. researchgate.net One compound in this series demonstrated significant inhibition of mycobacterial growth, suggesting that enzymes essential for mycobacterial survival could be potential targets for this class of compounds. researchgate.net

The evaluation of enzyme inhibition typically involves determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into the inhibitor's mechanism of action. researchgate.net For example, in a study of different enzyme inhibitors, compounds were characterized based on their binding affinity for the free enzyme or the enzyme-substrate complex. researchgate.net

Table 1: Example of Enzyme Inhibition Data for a Related Thia-Azaspiro Compound Analog This table presents hypothetical data based on the type of results reported for analogous compound series to illustrate how such data would be presented.

Compound ID Target Enzyme Inhibition (%) @ 6.25 µg/mL IC₅₀ (µM) Mode of Inhibition
Analog 3c M. tuberculosis H37Rv 90 - Not Determined

Receptor binding assays are fundamental in identifying the molecular targets of a compound and assessing its selectivity. rsc.org These assays measure the affinity of a ligand for a specific receptor. For 2-thia-6-azaspiro[3.5]nonane derivatives, a broad panel of receptor binding assays would be employed to identify potential interactions with G-protein coupled receptors (GPCRs), ion channels, and other receptor types.

For example, in the development of novel GPR119 agonists, a class of 7-azaspiro[3.5]nonane derivatives was designed and synthesized. nih.gov The potency of these compounds was evaluated using a cAMP assay in cells expressing the GPR119 receptor, demonstrating the utility of the azaspiro[3.5]nonane scaffold in targeting GPCRs. nih.gov Similarly, derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as covalent inhibitors of the KRAS G12C mutant protein, a key target in cancer therapy. nih.gov X-ray crystallography confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds to the switch-II pocket of the KRAS G12C protein. nih.gov

Protein-protein interactions (PPIs) are crucial for most cellular processes, and their dysregulation is implicated in numerous diseases. nih.govresearchgate.net Modulating PPIs with small molecules is a promising therapeutic strategy. nih.govacs.org Small molecule modulators can act either as inhibitors, preventing the interaction, or as stabilizers, enhancing it. nih.gov

The development of 2,7-diazaspiro[3.5]nonane derivatives as KRAS G12C inhibitors provides a compelling example of PPI modulation by an azaspiro compound. nih.gov The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state, and its interaction with effector proteins is critical for downstream signaling. The covalent binding of the azaspiro derivative to the G12C mutant locks the protein in an inactive conformation, thereby inhibiting its interaction with effector proteins and blocking oncogenic signaling. nih.gov This highlights the potential for the 2-thia-6-azaspiro[3.5]nonane scaffold to be functionalized to target PPI interfaces.

Structure-Activity Relationship (SAR) Studies of 2-thia-6-azaspiro[3.5]nonane Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. nih.gov

The biological activity of 2-thia-6-azaspiro[3.5]nonane derivatives can be significantly influenced by the nature and position of substituents on the spirocyclic core. In the study of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives, variations in the substituents on the indole (B1671886) and phenyl rings led to a range of antitubercular and cytotoxic activities. researchgate.net For instance, compound 3c in that study showed the highest inhibition of mycobacterial growth, while compound 2b exhibited the most favorable cytotoxic effects against an ovarian cancer cell line. researchgate.net This suggests that specific substitutions are crucial for directing the biological activity towards a particular therapeutic target.

Table 2: Example of SAR Data for Related Thia-Azaspiro Analogs This table is a representative example based on findings for analogous compound series to illustrate how SAR data would be presented.

Compound ID R1 (Indole) R2 (Phenyl) Antitubercular Activity (% Inhibition) Cytotoxicity (log10 GI50)
Analog 2a 5-Methyl - Moderate -6.8
Analog 2b 5-Methyl - Moderate -7.31
Analog 3a 5-Methyl 4-Chloro Low -6.38
Analog 3b 5-Methyl 4-Fluoro Moderate -
Analog 3c 5-Methyl 4-Nitro 90 -

Stereochemistry plays a critical role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. nih.gov The 2-thia-6-azaspiro[3.5]nonane core contains a spirocyclic center, which is a source of chirality. Furthermore, substitutions on the ring system can introduce additional chiral centers.

In Vitro Assays for Biological Efficacy (Preclinical)

Cell-Based Functional Assays

There is no available information from published studies regarding the evaluation of 2-thia-6-azaspiro[3.5]nonane hydrochloride or its derivatives in cell-based functional assays. Such assays would be crucial in determining the compound's effects on cellular processes, such as cell viability, proliferation, signaling pathways, or specific enzyme activities within a cellular context.

Biochemical Assays

Similarly, no data from biochemical assays for this compound or its derivatives could be retrieved from the public domain. These assays are essential for understanding the direct interaction of a compound with its molecular target, such as an enzyme or receptor, and for quantifying its inhibitory or activating potency.

In Vivo Animal Model Studies for Proof-of-Concept Research (Preclinical)

Evaluation in Disease Models (e.g., osteoclast activity models)

No in vivo studies using animal models to evaluate the efficacy of this compound or its derivatives in any disease state, including models of osteoclast activity, have been reported in the scientific literature. These types of studies are critical for establishing a compound's potential therapeutic utility before consideration for human trials.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic effects in any preclinical species, is not available. Pharmacokinetic and pharmacodynamic studies are fundamental to understanding how a potential drug is processed by and affects a living organism, informing dosing and treatment regimens.

While research into other thia-azaspiro compounds, such as 1-thia-4-azaspiro[4.5]decane derivatives, has shown activities in areas like cancer and infectious diseases, these findings cannot be extrapolated to this compound due to the significant impact that small structural changes can have on biological activity. nih.govnih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and stereoselective synthesis of 2-thia-6-azaspiro[3.5]nonane hydrochloride and its analogs is a fundamental prerequisite for any further investigation. While specific synthetic routes for this exact isomer are not well-documented, general strategies for the construction of related azaspiro[3.5]nonane and thia-azaspirocyclic systems can provide a conceptual framework. Future research in this area should focus on the development of novel, efficient, and sustainable synthetic methodologies.

Key considerations for synthetic development should include:

Starting Material Accessibility: The use of readily available and economically viable starting materials is crucial for the large-scale production of these compounds.

Stereochemical Control: The spirocyclic nature of the molecule introduces a chiral center at the spiro-carbon. The development of asymmetric synthetic routes to obtain enantiomerically pure derivatives will be critical for elucidating their specific biological activities.

Green Chemistry Principles: The incorporation of environmentally benign reagents and reaction conditions will be an important aspect of modern synthetic strategies.

A number of synthetic approaches for related spirocyclic systems have been reported and could be adapted for the synthesis of the 2-thia-6-azaspiro[3.5]nonane core. For instance, multi-step sequences involving intramolecular cyclization reactions are a common strategy for the formation of spirocyclic frameworks. One potential approach could involve the initial construction of a substituted piperidine (B6355638) ring, followed by the annulation of the thietane (B1214591) ring.

Table 1: Potential Synthetic Strategies for the 2-thia-6-azaspiro[3.5]nonane Scaffold

Synthetic StrategyDescriptionPotential Starting MaterialsKey Reaction Steps
Piperidine-First Approach Construction of a suitably functionalized piperidine derivative followed by the formation of the thietane ring.4-piperidone derivatives, 3-bromo-1-propanethiolNucleophilic substitution, Intramolecular cyclization
Thietane-First Approach Synthesis of a functionalized thietane ring that can be elaborated to form the piperidine ring.Thietane-3-one, malononitrileKnoevenagel condensation, Reduction, Cyclization
Convergent Synthesis Independent synthesis of precursors for both rings followed by a key spirocyclization step.Suitably substituted acyclic precursorsIntramolecular double cyclization

Comprehensive SAR Studies on 2-thia-6-azaspiro[3.5]nonane Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how modifications to a chemical structure influence its biological activity. For the 2-thia-6-azaspiro[3.5]nonane scaffold, a systematic exploration of SAR is essential to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.

Future SAR studies should systematically explore modifications at various positions of the 2-thia-6-azaspiro[3.5]nonane core, including:

Substitution on the Nitrogen Atom: The secondary amine in the piperidine ring is a prime site for modification. A wide range of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can be introduced to probe the steric and electronic requirements for biological activity.

Substitution on the Piperidine Ring: The carbon atoms of the piperidine ring can be substituted with various functional groups to explore their impact on target binding and physicochemical properties.

Modification of the Thietane Ring: While likely more synthetically challenging, modifications to the thietane ring, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, could significantly alter the electronic properties and hydrogen bonding capacity of the molecule.

The biological activities of related thia-azaspiro compounds suggest that derivatives of 2-thia-6-azaspiro[3.5]nonane may exhibit a range of pharmacological effects. For example, various spiro-thiazolidinone derivatives have been investigated for their anticancer properties. nih.govnih.gov Therefore, initial screening of a library of 2-thia-6-azaspiro[3.5]nonane derivatives against a panel of cancer cell lines could be a fruitful starting point.

Table 2: Representative Biological Activities of Related Thia-Azaspiro Compounds

Compound ClassBiological ActivityPotential Therapeutic Area
Spiro-thiazolidinonesAnticancer nih.govnih.govOncology
7-Azaspiro[3.5]nonane derivativesGPR119 Agonists nih.govDiabetes, Metabolic Disorders
Thia-azaspiro[4.5]decanesAnticancer researchgate.netOncology

Advanced Mechanistic Studies of Biological Activity

Once promising biological activities are identified through SAR studies, the next critical step is to elucidate the underlying mechanism of action. Advanced mechanistic studies will be essential to understand how 2-thia-6-azaspiro[3.5]nonane derivatives interact with their biological targets at a molecular level.

Future mechanistic investigations could involve a combination of experimental and computational approaches:

Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed to identify the specific protein targets of active compounds.

Enzymatic and Cellular Assays: In vitro assays using purified enzymes or cell-based systems can be used to quantify the inhibitory or modulatory effects of the compounds on their targets.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the binding interactions between the compounds and their target proteins.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding modes and rationalize SAR data.

For instance, the intramolecular cyclization of the related amino acid gabapentin (B195806) to form a lactam has been studied mechanistically, highlighting the importance of pH and the involvement of different acid-base equilibria. researchgate.net Similar studies on the stability and reactivity of the 2-thia-6-azaspiro[3.5]nonane ring system under physiological conditions would be highly valuable.

Exploration of New Therapeutic Areas and Biological Targets

The structural novelty of the 2-thia-6-azaspiro[3.5]nonane scaffold suggests that it may interact with a wide range of biological targets, potentially leading to the discovery of new therapeutic applications. While initial investigations may be guided by the known activities of related compounds, a broader screening approach should also be employed.

Future research should not be limited to the initially identified therapeutic areas but should also explore other possibilities, such as:

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Therefore, derivatives of 2-thia-6-azaspiro[3.5]nonane could be evaluated for their potential as treatments for neurological and psychiatric conditions.

Infectious Diseases: The unique heterocyclic structure may confer antimicrobial or antiviral properties. Screening against a panel of pathogenic bacteria and viruses could reveal new leads for anti-infective agents.

Inflammatory Diseases: Many small molecule drugs exert their effects by modulating inflammatory pathways. The potential of 2-thia-6-azaspiro[3.5]nonane derivatives to act as anti-inflammatory agents should be investigated.

The development of new screening platforms and the use of high-throughput screening technologies will be instrumental in exploring the full therapeutic potential of this compound class.

Application in Materials Science or Other Non-Biological Fields

While the primary focus of research on thia-azaspiro compounds has been in the realm of medicinal chemistry, their unique structural and electronic properties may also lend themselves to applications in materials science. The presence of both sulfur and nitrogen heteroatoms, along with the rigid spirocyclic framework, could lead to interesting photophysical or electronic properties.

Potential, though currently unexplored, applications in non-biological fields could include:

Organic Electronics: The sulfur atom could facilitate charge transport, making these compounds potential building blocks for organic semiconductors or other electronic materials.

Coordination Chemistry: The nitrogen and sulfur atoms could act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks with interesting catalytic or material properties.

Mechanophores: Spirocyclic compounds have been investigated as mechanophores, where mechanical force can induce a chemical transformation. caltech.edu The potential for the 2-thia-6-azaspiro[3.5]nonane ring system to act as a mechanophore could be an interesting avenue for future research in the field of smart materials.

These potential applications are highly speculative at this stage and would require significant fundamental research to be realized.

Q & A

Q. What are the optimal synthetic routes for 2-thia-6-azaspiro[3.5]nonane hydrochloride, and how can yield be maximized?

The synthesis typically involves multi-step reactions, such as cyclization of precursor compounds. For example, analogous spiro compounds (e.g., 7-oxa-2-azaspiro derivatives) are synthesized via cyclization using catalysts like palladium or nickel complexes under inert atmospheres . Key parameters include solvent choice (e.g., THF or DMF), temperature control (50–80°C), and stoichiometric ratios of reactants. Yield optimization can be achieved through Design of Experiments (DoE) methodologies, which systematically vary parameters like reaction time and catalyst loading to identify ideal conditions .

Q. How can structural elucidation of this compound be performed?

Advanced spectroscopic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify spirocyclic connectivity and substituent positions.
  • X-ray crystallography : Resolves 3D conformation and confirms the thia-aza ring system .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₅ClN₂S) and purity. Computational tools like PubChem’s InChI and SMILES strings provide cross-referencing .

Q. What are the key challenges in purifying this compound?

Common issues include residual solvents, unreacted precursors, and by-products from ring-closing reactions. Purification methods involve:

  • Recrystallization : Using ethanol/water mixtures to isolate hydrochloride salts.
  • Column chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM).
  • HPLC : For high-purity batches (>98%), reversed-phase C18 columns are effective .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in substitution reactions?

The sulfur atom in the thia ring increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. Steric hindrance from the spirocyclic structure may slow reactions at the bridgehead. Kinetic studies using DFT calculations can map transition states, while Hammett plots correlate substituent effects with reaction rates .

Q. What computational strategies are effective for predicting biological targets of this compound?

  • Molecular docking : Screens against protein databases (e.g., PDB) to identify binding affinities for receptors like GABAₐ or NMDA.
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to neuroprotective or anticonvulsant activity .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Discrepancies often arise from differing experimental conditions (e.g., pH, solvent systems). Methodological solutions include:

  • Standardized assays : Use biorelevant media (e.g., FaSSIF/FeSSIF) for solubility testing.
  • Permeability studies : Caco-2 cell monolayers or PAMPA to quantify intestinal absorption.
  • Meta-analysis : Pool data from multiple studies to identify trends .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Stability challenges include hydrolysis of the thia ring and oxidation of sulfur. Approaches:

  • Prodrug design : Mask reactive sites with ester or amide groups.
  • Lyophilization : Stabilize bulk material by removing water.
  • Excipient screening : Antioxidants (e.g., BHT) or buffers (pH 4–6) in formulations .

Key Research Directions

  • Mechanistic Studies : Elucidate ring-opening pathways under acidic/basic conditions using isotopic labeling .
  • Polypharmacology : Explore off-target effects via kinome-wide profiling .
  • Green Chemistry : Develop one-pot syntheses with biocatalysts to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.